molecular formula C11H13ClO3S B15327853 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride

Cat. No.: B15327853
M. Wt: 260.74 g/mol
InChI Key: IYYJLTMPWHIALG-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride is a sulfonating agent characterized by a partially hydrogenated naphthalene core with a methoxy group at position 7 and a sulfonyl chloride moiety at position 1. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives. The methoxy group at position 7 likely modulates electronic effects, influencing reactivity and stability compared to non-substituted analogs.

Properties

Molecular Formula

C11H13ClO3S

Molecular Weight

260.74 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H13ClO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h5-7,11H,2-4H2,1H3

InChI Key

IYYJLTMPWHIALG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2S(=O)(=O)Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.

    Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Reactivity Comparisons

(a) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
  • Structure : Fully aromatic naphthalene with hydroxyl (-OH) at position 7 and sulfonate (-SO₃⁻K⁺) groups at positions 1 and 3.
  • Reactivity: Sulfonate salts are stable and water-soluble, unlike sulfonyl chlorides, which are electrophilic and moisture-sensitive. The hydroxyl group in this compound enhances acidity (pKa ~6–8 for phenolic -OH) compared to the electron-donating methoxy group in the target compound .
  • Applications : Used as a dye intermediate or stabilizer due to its stability, contrasting with the sulfonyl chloride’s role as a synthetic intermediate.
(b) 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Partially hydrogenated naphthalene with a carboxylic acid (-COOH) at position 1.
  • Reactivity: The carboxylic acid is less reactive toward nucleophiles than sulfonyl chlorides but participates in condensation reactions.
(c) N-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkylthioureas
  • Structure : Acridine derivatives with methoxy and thiourea substituents.
  • Reactivity : The thiourea group enables hydrogen bonding and metal coordination, contrasting with the sulfonyl chloride’s electrophilic character. These hybrids exhibit acetylcholinesterase inhibition, highlighting biological applications distinct from the target compound’s synthetic utility .

Substituent Position and Electronic Effects

  • This contrasts with hydroxyl groups (e.g., in ), which are electron-withdrawing when deprotonated.
  • Sulfonyl Chloride vs. Sulfonate : The sulfonyl chloride group (-SO₂Cl) is highly reactive toward amines and alcohols, enabling sulfonamide formation. Sulfonates (e.g., ) are inert under similar conditions .

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